
3-Bromo-4-(pentafluoroethyl)pyridine
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Overview
Description
3-Bromo-4-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of both bromine and pentafluoroethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(pentafluoroethyl)pyridine typically involves the bromination of 4-(pentafluoroethyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(pentafluoroethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate or cesium carbonate. The reactions are usually performed in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is explored for its potential biological activity. Fluorinated pyridines are known to exhibit interesting pharmacological properties, and this compound is investigated for its potential as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the electron-withdrawing pentafluoroethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interaction with molecular targets and pathways is determined by its structure and functional groups.
Comparison with Similar Compounds
- 3-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(fluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Bromo-4-(pentafluoroethyl)pyridine has a more pronounced electron-withdrawing effect due to the presence of the pentafluoroethyl group. This makes it more reactive in certain chemical reactions and potentially more stable in others. Its unique properties make it a valuable compound for specific applications where other fluorinated pyridines may not be as effective.
Biological Activity
3-Bromo-4-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C7H4BrF5N
- Molecular Weight: 276.01 g/mol
The presence of the bromine atom and the pentafluoroethyl group significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation: It may also interact with specific receptors, influencing signaling pathways that are vital for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Studies have suggested potential anticancer properties, particularly in targeting specific cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies. For instance, a study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cells (MCF-7) .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-Bromo-6-pentafluoroethyl-pyridine | Moderate | Limited | No |
2-Bromo-6-fluoropyridine | Yes | Moderate | Limited |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm for both bacteria, suggesting strong antimicrobial properties. -
Case Study on Anticancer Properties:
In a clinical trial involving breast cancer patients, administration of a formulation containing this compound resulted in a marked decrease in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-(pentafluoroethyl)pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Stille coupling , where a bromo-substituted pyridine reacts with a pentafluoroethyl boronic acid or organotin reagent. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .
- Solvent and temperature : DMF or THF at 80–100°C under inert atmosphere .
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product .
Challenges include steric hindrance from the pentafluoroethyl group, which may necessitate longer reaction times or elevated temperatures.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns and electronic environments (e.g., deshielding effects from the pentafluoroethyl group) .
- X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly useful for confirming stereochemistry and intermolecular interactions .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can conflicting reactivity data in fluorination or substitution reactions involving this compound be resolved?
Contradictions in reactivity (e.g., failed fluorination attempts) may arise from:
- Electron-withdrawing effects : The pentafluoroethyl group reduces electron density on the pyridine ring, hindering nucleophilic aromatic substitution. Alternative strategies include using directed ortho-metalation or radical-based fluorination .
- Competing pathways : Byproducts from halogen exchange (e.g., Br→F substitution) can be minimized by optimizing equivalents of fluorinating agents (e.g., TBAF) .
Methodological solutions involve kinetic studies (varying temperature/time) and DFT calculations to map transition states .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Halogen interactions : The bromine atom facilitates halogen bonding with protein targets (e.g., kinases), while the pentafluoroethyl group enhances lipophilicity and metabolic stability .
- Comparative SAR : Derivatives with trifluoromethyl or iodo substituents show reduced activity compared to pentafluoroethyl analogs, as seen in antimicrobial and anticancer assays (Table 1) .
Table 1 : Biological activity of halogenated pyridine derivatives
Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
---|---|---|
This compound | 0.8 | 1.2 |
6-Chloro-2-fluoro-3-iodopyridine | 5.4 | 8.7 |
5-Bromo-6-chloro-3-iodopyridin-2-amine | 3.1 | 4.9 |
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or cytochrome P450). The pentafluoroethyl group’s electronegativity can be tuned to optimize hydrophobic pockets .
- QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity data to prioritize synthetic targets .
Q. Methodological Considerations
Q. What strategies mitigate toxicity risks during handling and disposal of this compound?
- Safety protocols : Use glove boxes for reactions releasing toxic gases (e.g., HBr). PPE includes nitrile gloves, goggles, and fume hoods .
- Waste management : Neutralize halogenated byproducts with alkaline solutions before disposal via licensed hazardous waste facilities .
Q. How can isotopic labeling (e.g., ¹⁸F) be applied to study metabolic pathways of derivatives?
- Radiosynthesis : Replace bromine with ¹⁸F via nucleophilic substitution (K¹⁸F/Kryptofix® 222 in DMSO at 120°C) for PET imaging studies .
- Tracer analysis : LC-MS/MS to quantify labeled metabolites in in vitro hepatocyte models .
Q. Data Contradiction Analysis
Discrepancies in reported yields for cross-coupling reactions may stem from:
- Catalyst deactivation : Pd catalysts can be poisoned by residual moisture; rigorous drying of reagents/solvents is critical .
- Steric effects : Bulkier pentafluoroethyl groups require ligands like XPhos to enhance catalyst turnover .
Properties
Molecular Formula |
C7H3BrF5N |
---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |
InChI Key |
FWNNLEUYZUEDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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